TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline) is a conformationally restricted phenylalkylamine, structurally related to amphetamine. Unlike amphetamine, TDIQ does not stimulate or depress locomotor activity in rodents. It has been studied for its pharmacological effects and potential therapeutic applications, particularly in the context of substance abuse and certain psychiatric conditions3.
TDIQ has shown selective affinity for alpha(2)-adrenergic receptor subsites, including alpha(2A)-, alpha(2B)-, and alpha(2C)-adrenergic receptors. Behavioral studies suggest that TDIQ may act as an agonist or partial agonist at these receptors or interact with alpha(2)-adrenergic heteroreceptors. The drug discrimination studies in rats have indicated that TDIQ can serve as a discriminative stimulus, which may be useful in treating symptoms associated with cocaine abuse, and exhibits a low potential for abuse3.
TDIQ has been proposed as a potential pharmacotherapy for cocaine dependence due to its ability to differentiate among stimuli produced by various central stimulants. It has shown stimulus generalization to cocaine but not to amphetamine, suggesting a unique profile that could be beneficial in treating cocaine addiction. The partial generalization seen with other drugs like MDMA, nisoxetine, clenbuterol, and buspirone, as well as partial antagonism with haloperidol, indicates a mixed mechanism of action involving adrenergic, dopaminergic, and/or serotonergic systems2.
In preclinical studies, TDIQ has demonstrated anxiolytic-like effects and the ability to inhibit "snack" consumption in mice without significantly affecting heart rate or blood pressure. These findings suggest potential applications in treating certain forms of anxiety and obesity. The favorable ratio of therapeutic-like effects to side effect-like activities positions TDIQ as a promising candidate for further development in these areas3.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0